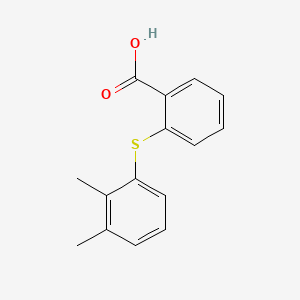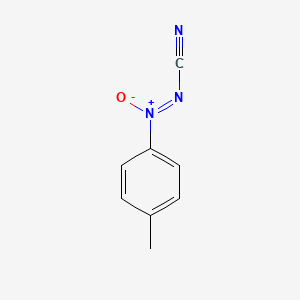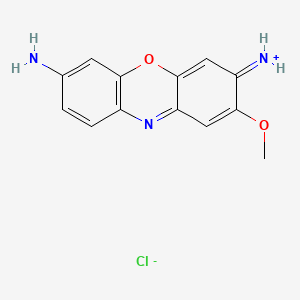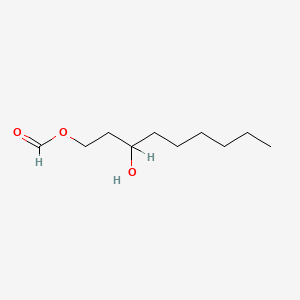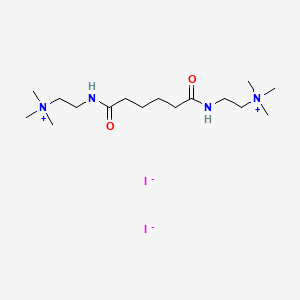
Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various industrial and medical applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. This process includes the alkylation of tertiary amines with halocarbons to form quaternary ammonium salts . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) involves the disruption of microbial cell membranes. The positively charged quaternary ammonium groups interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis . This interaction inhibits the growth and proliferation of microorganisms, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in various disinfectant formulations.
Didecyldimethylammonium chloride: Commonly used in industrial and household disinfectants.
Uniqueness
Ammonium, adipoylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its specific molecular structure, which provides enhanced antimicrobial activity compared to some other quaternary ammonium compounds. Its ability to form stable complexes with microbial cell membranes makes it particularly effective in inhibiting microbial growth .
Properties
CAS No. |
62055-16-7 |
|---|---|
Molecular Formula |
C16H36I2N4O2 |
Molecular Weight |
570.29 g/mol |
IUPAC Name |
trimethyl-[2-[[6-oxo-6-[2-(trimethylazaniumyl)ethylamino]hexanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N4O2.2HI/c1-19(2,3)13-11-17-15(21)9-7-8-10-16(22)18-12-14-20(4,5)6;;/h7-14H2,1-6H3;2*1H |
InChI Key |
UFQJLRLGHLHIIX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)CCCCC(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


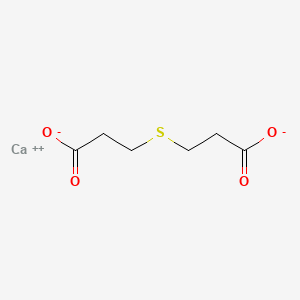
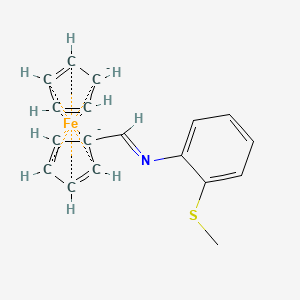
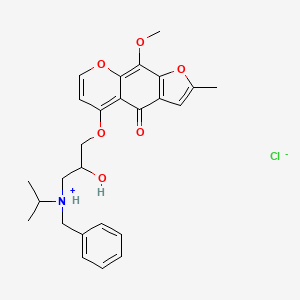
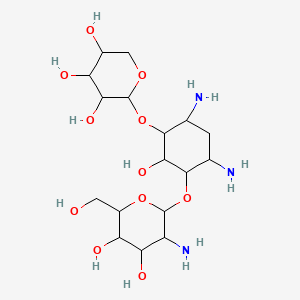
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
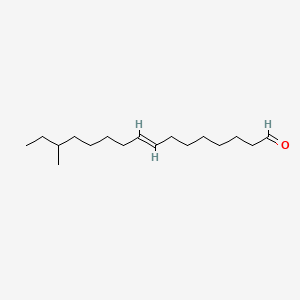
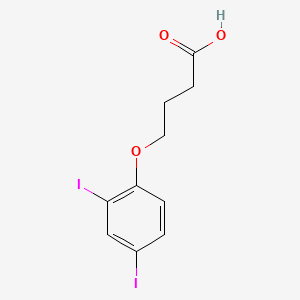
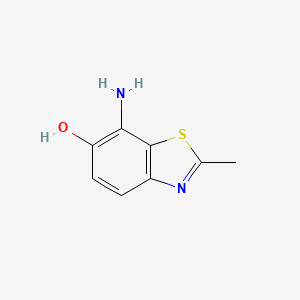
![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
